molecular formula C12H16N4 B1483022 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098087-22-8

1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1483022
CAS No.: 2098087-22-8
M. Wt: 216.28 g/mol
InChI Key: DPUNFJGODWUYDF-UHFFFAOYSA-N
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Description

1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with glycine transporter 1 (GlyT1), inhibiting its activity . This interaction is crucial as GlyT1 is involved in regulating glycine levels in the brain, which in turn affects neurotransmission and cognitive functions. Additionally, the compound has shown potential anti-fibrotic and antimicrobial properties, indicating its versatility in biochemical applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of GlyT1 can lead to increased glycine levels, which may enhance N-methyl-D-aspartate (NMDA) receptor function and improve cognitive functions . Moreover, its anti-fibrotic properties suggest that it can inhibit collagen expression and reduce hydroxyproline content in cell culture, thereby impacting cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of GlyT1 involves binding to the transporter, preventing glycine reuptake and thereby increasing extracellular glycine levels . This mechanism is particularly relevant in the context of NMDA receptor function, as glycine acts as a co-agonist for these receptors. Additionally, the compound’s anti-fibrotic and antimicrobial activities are likely mediated through its interactions with enzymes involved in collagen synthesis and microbial cell wall synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of GlyT1 and consistent anti-fibrotic effects, indicating its potential for prolonged therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GlyT1 without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed, indicating a threshold beyond which the compound’s safety is compromised. These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites, some of which retain biological activity. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, it can be transported to the nucleus, where it may influence gene expression and other nuclear processes. These localization patterns are essential for understanding the compound’s cellular functions and therapeutic potential.

Properties

IUPAC Name

1-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-3-16-9-11(7-13-2)12(15-16)10-5-4-6-14-8-10/h4-6,8-9,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUNFJGODWUYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CN=CC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
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1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
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1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
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1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
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1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.